

4-Amino-2-hydroxybenzamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-hydroxybenzamide

Cat. No.: B1596299

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-2-hydroxybenzamide**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **4-Amino-2-hydroxybenzamide**. We will delve into its physicochemical characteristics, spectral data, reactivity, and known biological activities, providing practical insights and methodologies grounded in established scientific principles.

Core Chemical Identity and Properties

4-Amino-2-hydroxybenzamide is a substituted benzamide derivative, a structural motif present in numerous biologically active compounds. Its unique arrangement of amino, hydroxyl, and amide functional groups on a benzene ring dictates its chemical behavior and therapeutic potential.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
IUPAC Name	4-Amino-2-hydroxybenzamide	N/A
CAS Number	5985-89-7	
Molecular Formula	C ₇ H ₈ N ₂ O ₂	
Molecular Weight	152.15 g/mol	
Canonical SMILES	C1=CC(=C(C=C1N)O)C(=O)N	

Figure 1: 2D Chemical Structure of **4-Amino-2-hydroxybenzamide**

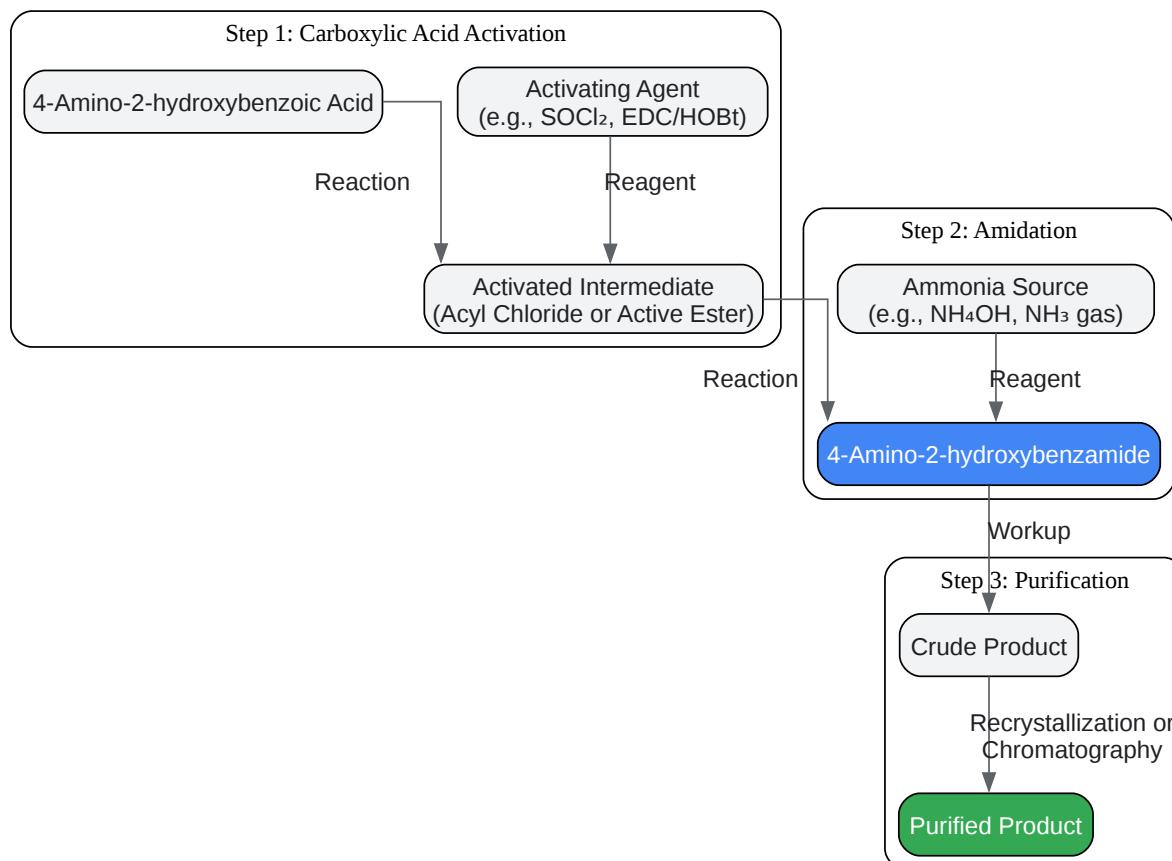
Physicochemical Characteristics

The physical properties of a compound are critical for its handling, formulation, and behavior in biological systems. While exhaustive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.

Table 2: Physicochemical Properties

Property	Value / Predicted Behavior	Rationale & Comparative Insights	Source(s)
Appearance	Expected to be a solid, likely a crystalline powder.	Similar benzamide structures are typically solids at room temperature. [1] [2]	N/A
Melting Point	Not experimentally determined. The related compound 4-hydroxybenzamide melts at 161-162 °C.	The addition of an amino group may alter crystal lattice packing and hydrogen bonding, thus influencing the melting point. [3]	N/A
Solubility	Water: Predicted to be poorly to sparingly soluble. Polar Protic (e.g., Ethanol): Predicted to be sparingly soluble. Polar Aprotic (e.g., DMSO, DMF): Predicted to be soluble.	The aromatic core imparts hydrophobicity. However, the amino, hydroxyl, and amide groups can participate in hydrogen bonding, allowing for some solubility in polar solvents. This profile is common for substituted benzamides. [1] [4]	N/A
pKa	Not experimentally determined.	The compound has two key ionizable groups: the phenolic hydroxyl (weakly acidic, pKa likely ~9-10) and the aromatic amine (weakly basic, pKa likely ~3-4).	N/A

LogP	Not experimentally determined.	The presence of polar functional groups suggests a relatively low octanol-water partition coefficient compared to unsubstituted benzamide.	N/A
------	--------------------------------	--	-----



Synthesis and Reactivity

Synthetic Pathways

4-Amino-2-hydroxybenzamide can be produced via several routes. One documented method is the thermal decomposition of 4-amino-2,6-dihydroxyphenylacetamide. A more conventional laboratory approach would involve the amidation of 4-amino-2-hydroxybenzoic acid (also known as 4-Aminosalicylic acid), a readily available starting material.[\[5\]](#)

The following workflow outlines a standard laboratory synthesis from 4-amino-2-hydroxybenzoic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Amino-2-hydroxybenzamide**.

Chemical Stability and Reactivity

- Stability: The compound is stable under recommended storage temperatures and pressures.
[6]

- Reactivity: As an amide with phenolic and amine functionalities, it exhibits predictable reactivity. The amino group can be acylated or alkylated, and the aromatic ring can undergo electrophilic substitution, though it is highly activated.
- Incompatibilities: Avoid strong oxidizing agents.^[6]
- Hazardous Decomposition: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.^[6]

Analytical Characterization and Protocols

Definitive structural confirmation and quantification rely on modern analytical techniques.

Spectral Properties (Predicted)

- ¹H NMR: The spectrum would be complex. One would expect distinct signals in the aromatic region (6-8 ppm) for the three protons on the benzene ring, with splitting patterns determined by their ortho, meta, and para relationships. Broad signals corresponding to the protons of the -NH₂, -OH, and -CONH₂ groups would also be present; their chemical shifts would be highly dependent on the solvent and concentration.
- IR Spectroscopy: Key vibrational bands are expected. Strong, broad absorptions around 3200-3400 cm⁻¹ would indicate N-H (amine and amide) and O-H stretching.^[7] A strong C=O stretching absorption (Amide I band) would likely appear around 1640-1680 cm⁻¹, and an N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹.^[7]
- Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 152.15, corresponding to its molecular weight.

Experimental Protocol: Quantification by HPLC

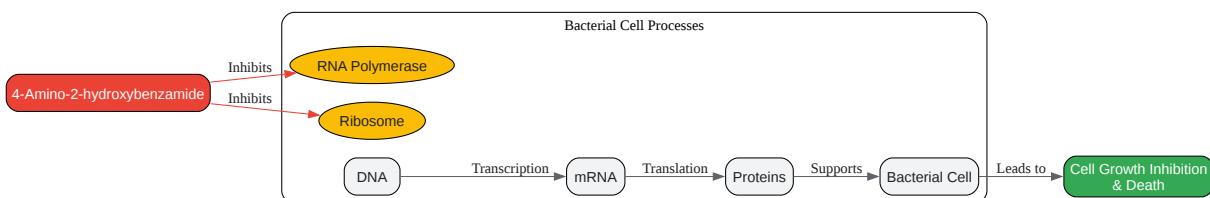
This protocol provides a standard method for determining the concentration of **4-Amino-2-hydroxybenzamide** in a solution.

Objective: To quantify **4-Amino-2-hydroxybenzamide** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

- Standard Preparation:
 - Accurately weigh a reference standard of **4-Amino-2-hydroxybenzamide**.
 - Dissolve in a suitable solvent (e.g., DMSO or Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Dissolve the experimental sample in the mobile phase or a compatible solvent to an expected concentration within the calibration range.
 - Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis scan (likely ~254 nm or ~300 nm).
 - Injection Volume: 10 µL.
- Data Analysis:
 - Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

- Inject the experimental samples.
- Determine the concentration of the samples by interpolating their peak areas from the standard curve.


Biological Activity and Potential Applications

4-Amino-2-hydroxybenzamide has demonstrated noteworthy biological activities, making it a compound of interest in drug discovery.

Antimicrobial Activity

The compound is a potent inhibitor of the growth of various bacteria and yeast. Its primary application stems from its activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. This activity is structurally related to 4-Aminosalicylic acid, a known second-line antitubercular drug.[8]

Mechanism of Action: The inhibitory effect is attributed to the inhibition of both RNA and protein synthesis in microorganisms.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimicrobial action.

Scaffold for Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry.

- Antiviral Agents: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been developed as potent inhibitors of human adenovirus (HAdV), suggesting the core structure is amenable to modification for targeting diverse pathogens.[9]
- HDAC Inhibitors: The related 4-amino-N-hydroxybenzamide structure is a known zinc-binding group used in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy.[10] This highlights the potential of **4-Amino-2-hydroxybenzamide** derivatives as starting points for developing novel epigenetic modulators.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

Hazard Identification

Based on GHS classifications, **4-Amino-2-hydroxybenzamide** is considered a hazardous substance.[11]

- H315: Causes skin irritation.[6][11]
- H319: Causes serious eye irritation.[6][11]
- H335: May cause respiratory irritation.[6][11]

Protocol for Safe Handling

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[6]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6]

- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. [\[12\]](#)
- Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. [\[6\]](#)
- In Case of Exposure:
 - Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist. [\[6\]](#)
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. [\[6\]](#)
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [\[6\]](#)

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [\[6\]](#)

Conclusion

4-Amino-2-hydroxybenzamide is a valuable chemical entity with established antimicrobial properties and significant potential as a scaffold in modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on conventional analytical methods. A thorough understanding of its chemical properties, biological activity, and safety requirements, as detailed in this guide, is essential for any researcher or scientist looking to explore its full potential in pharmaceutical and life sciences applications.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245297, 4-amino-N-hydroxybenzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84113382, 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6902400.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE.
- Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
- Matrix Fine Chemicals. (n.d.). 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6.
- Journal of Medicinal Chemistry. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.
- Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5147, Salicylamide.
- Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313, Benzohydroxamic acid.
- Chemsoc. (n.d.). 4-Hydroxybenzamide(619-57-8).
- Pharmacopass. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471672, 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid.
- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α -Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- Journal of Medicinal Chemistry. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [\[Link\]](#)
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy.
- Jadrijevi-Mladar Taka~, M., & Viki}-Topi}, D. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. hrcak.srce.hr. [\[Link\]](#)
- MDPI. (n.d.). Network Pharmacology of the Phytochemical Content of Sunflower Seed (*Helianthus annuus* L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzamide | CAS#:619-57-8 | Chemsoc [chemsoc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6 [matrix-fine-chemicals.com]
- 6. aksci.com [aksci.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 11. 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [4-Amino-2-hydroxybenzamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596299#4-amino-2-hydroxybenzamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com